3-nitro-4-(1-pyrrolidinyl)benzamide
Overview
Description
3-nitro-4-(1-pyrrolidinyl)benzamide, also known as NPB, is a chemical compound used in scientific research for its potential therapeutic properties. NPB has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-nitro-4-(1-pyrrolidinyl)benzamide involves its interaction with various cellular targets, including enzymes and receptors. 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which are involved in various cellular processes. 3-nitro-4-(1-pyrrolidinyl)benzamide also interacts with receptors such as the sigma-1 receptor, which is involved in neuroprotection and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have various biochemical and physiological effects, depending on the target and concentration used. In cancer cells, 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neurological disorders, 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to improve cognitive function and reduce oxidative stress and inflammation. In inflammation, 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments include its potential therapeutic effects and ability to interact with various cellular targets. 3-nitro-4-(1-pyrrolidinyl)benzamide can be used in various concentrations and in different cell lines or animal models, depending on the research question. However, the limitations of using 3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and treatment duration.
Future Directions
For research on 3-nitro-4-(1-pyrrolidinyl)benzamide include its potential therapeutic effects in various diseases, including cancer and neurological disorders. Further studies are needed to determine its optimal dosage and treatment duration, as well as its potential side effects and toxicity. 3-nitro-4-(1-pyrrolidinyl)benzamide can also be used in combination with other drugs or therapies to enhance its therapeutic effects. Moreover, the development of new derivatives of 3-nitro-4-(1-pyrrolidinyl)benzamide may lead to improved efficacy and reduced toxicity.
Scientific Research Applications
3-nitro-4-(1-pyrrolidinyl)benzamide has been studied for its potential therapeutic effects in various fields, including cancer research, neurological disorders, and inflammation. In cancer research, 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurological disorders, 3-nitro-4-(1-pyrrolidinyl)benzamide has been studied for its potential neuroprotective effects and ability to improve cognitive function. In inflammation, 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
properties
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-11(15)8-3-4-9(10(7-8)14(16)17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWALTBINGROFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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